molecular formula C14H10F3NO3 B8173476 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid

2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B8173476
M. Wt: 297.23 g/mol
InChI Key: IIJLAAGCSFGNPF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation of a hydroxyl precursor. The final step often involves the formation of the nicotinic acid core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted nicotinic acids and methoxy-substituted aromatic acids. Examples include:

Uniqueness

What sets 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid apart is the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-10(13(19)20)6-7-11(18-12)8-2-4-9(5-3-8)14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLAAGCSFGNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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